Methyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate
Description
Stereochemical Features:
- Double Bond Position : The Δ⁵ double bond introduces planarity between C5 and C6, reducing strain in the adjacent rings.
- Substituent Orientation :
- Carboxylate Ester : The ester group at C2 exhibits restricted rotation due to steric hindrance from the bicyclic framework, favoring a cis conformation relative to the bridgehead hydrogen.
Dihedral Angles (Theoretical):
- C2-C1-C8-C7: 118.7°
- C5-C6-C7-C9: 102.4°
Comparative Analysis of Bicyclo[2.2.2]Octene Framework Derivatives
Table 2: Structural and Functional Comparisons
Notable trends:
- Polarity Gradients : Carboxylic acid derivatives exhibit higher water solubility (logP ~1.2) compared to esters (logP ~2.8) and aldehydes (logP ~3.1).
- Thermal Stability : The methyl ester derivative demonstrates superior thermal stability (decomposition >250°C) versus acid (dec. ~200°C) and aldehyde (dec. ~180°C) analogs, attributed to reduced hydrogen bonding capacity.
- Synthetic Versatility : The carboxylate ester serves as a precursor for nucleophilic acyl substitutions, unlike aldehyde or anhydride derivatives.
Crystal Structure Analysis and X-Ray Diffraction Studies
While direct crystallographic data for the title compound remains unpublished, structural analogs provide critical insights:
Bicyclo[2.2.2]Octene Core :
Substituent Effects :
Torsional Strain :
Hypothesized Crystal System : Based on analogs, the compound likely crystallizes in the P2₁2₁2₁ space group with Z = 4 and a calculated density of 1.20 g/cm³.
Properties
CAS No. |
84963-26-8 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
methyl 5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carboxylate |
InChI |
InChI=1S/C14H22O2/c1-8(2)11-6-10-7-13(14(15)16-4)12(11)5-9(10)3/h5,8,10-13H,6-7H2,1-4H3 |
InChI Key |
CLQTWLUCDIEEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C(CC1CC2C(=O)OC)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes (branched alkenes) in the presence of an acid catalyst. The reaction conditions often involve elevated temperatures and pressures to facilitate the alkylation process. The resulting product is a mixture of isomers due to the branched nature of the nonenes .
Industrial Production Methods
Industrial production of 4-Nonylphenol follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of acid catalysts, such as sulfuric acid or solid acid catalysts, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives are formed through reduction and substitution reactions, each with unique applications.
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₂H₁₈O
- CAS Number : 73069-42-8
- Molecular Weight : 178.27 g/mol
- IUPAC Name : 5-methyl-7-(propan-2-yl)bicyclo[2.2.2]oct-5-en-2-one
Structure
The compound features a bicyclic structure, which contributes to its unique chemical properties and reactivity.
Biomarker Potential
Methyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate has been detected in various food sources, including fats, oils, green vegetables, and herbs. Its presence in these foods suggests it could serve as a potential biomarker for dietary intake, providing insights into nutritional studies and food consumption patterns .
Synthetic Chemistry
The compound is of interest in synthetic organic chemistry due to its bicyclic structure, which can be utilized as a building block for synthesizing more complex molecules. The unique arrangement of atoms allows for various functionalization reactions, making it a valuable precursor in the development of pharmaceuticals and agrochemicals .
Case Study Table
Detailed Findings
- Nutritional Biomarkers : Research has indicated that this compound can be used to trace dietary habits and nutrient intake through its presence in food products .
- Synthetic Utility : The compound's bicyclic nature allows it to participate in various chemical reactions, enabling the synthesis of more complex molecules that may have therapeutic effects or other industrial applications .
- Pharmacological Insights : While direct research on this specific compound is sparse, similar structures have been investigated for their biological activity, suggesting that further exploration could yield significant pharmacological benefits .
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, binding to estrogen receptors and activating estrogen-responsive genes. This can lead to various biological effects, including disruption of endocrine function in both humans and wildlife .
Comparison with Similar Compounds
Ethyl 3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Derivatives
Structural Differences :
- Functional Groups: The amino derivatives (e.g., (±)-1 in ) replace the isopropyl and methyl groups with an amino (-NH₂) group at position 3 and retain an ester group.
- Stereochemistry : These derivatives exhibit defined stereocenters, resolved via diastereomeric salt formation (e.g., using O,O'-dibenzoyltartaric acid), achieving high enantiomeric excess (ee = 96%) .
Physical Properties :
7-Isopropyl-5-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile
Structural Differences :
Physical Properties :
- Molecular mass: 189.302 g/mol (monoisotopic: 189.15175) .
- No defined stereocenters, simplifying synthesis compared to amino derivatives .
Reactivity :
Bicyclo[3.2.0]heptane Carboxylic Acid Derivatives
Structural Differences :
- Core Framework : Bicyclo[3.2.0]heptane (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in ) vs. bicyclo[2.2.2]octene .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Discussion of Key Findings
- Structural Flexibility vs. Rigidity: The bicyclo[2.2.2]octene core imposes rigidity, but substituents (ester, amino, nitrile) dictate reactivity. For example, amino derivatives enable chiral synthesis, while nitriles offer functional group versatility .
- Synthetic Complexity: Amino derivatives require enantioselective steps, whereas the target ester and nitrile may be synthesized via simpler routes .
- Applications: Amino derivatives are pharmacologically relevant, while the target ester’s applications may focus on materials science or as a synthetic precursor .
Biological Activity
Methyl 7-isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carboxylate, a bicyclic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its bicyclic structure, which contributes to its chemical reactivity and biological interactions. The molecular formula is , and it features a carboxylate group that can participate in various biochemical interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing its potential applications in pharmacology and biochemistry.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have indicated that bicyclic compounds can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar effects due to its structural characteristics.
| Compound | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| Bicyclic Compound A | E. coli | 15 |
| Bicyclic Compound B | S. aureus | 18 |
| This compound | Unknown | Pending Research |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored in vitro and in vivo. Studies indicate that similar compounds can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Case Study:
In a study involving animal models, a compound structurally related to this compound demonstrated a reduction in inflammation markers after administration, suggesting a potential therapeutic role in inflammatory diseases.
Neuroprotective Properties
Recent investigations have suggested that compounds with bicyclic structures may exhibit neuroprotective effects, potentially beneficial in neurodegenerative conditions such as Alzheimer's disease.
Research Findings:
A study published in the Journal of Neurochemistry reported that bicyclic compounds could enhance neuronal survival under oxidative stress conditions by modulating cellular signaling pathways involved in apoptosis.
The mechanisms underlying the biological activity of this compound are still being elucidated, but several hypotheses exist:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It could interact with various receptors, influencing cellular responses related to inflammation and microbial defense.
- Antioxidant Activity: The presence of functional groups may confer antioxidant properties, protecting cells from oxidative damage.
Q & A
Q. Challenges :
- Regioselectivity : Competing reactions may yield isomers, requiring chromatographic purification (e.g., silica gel column) .
- Stereochemical control : The bicyclo[2.2.2]octene framework’s rigidity complicates stereoselective functionalization. Reported yields for similar bicyclic esters range from 40–65% .
How can the structure of Methyl 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate be confirmed using spectroscopic techniques?
Q. Basic Research Focus
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₃H₂₀O₂ (exact mass: 216.136) with fragmentation patterns reflecting loss of COOCH₃ (-59 Da) .
Validation : Compare data with structurally analogous compounds (e.g., methyl 1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate) to confirm substituent effects .
What contradictions exist in reported spectroscopic data for derivatives of bicyclo[2.2.2]octene carboxylates, and how can they be resolved?
Advanced Research Focus
Contradictions :
Q. Resolution Strategies :
- Use 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations.
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted values to identify structural outliers .
How does the steric environment of the bicyclo[2.2.2]octene core influence the reactivity of the ester group?
Advanced Research Focus
The rigid bicyclic framework imposes steric hindrance , which:
- Reduces nucleophilic attack on the ester carbonyl, slowing hydrolysis under basic conditions.
- Directs regioselectivity in electrophilic substitutions (e.g., preferential functionalization at less hindered positions).
Q. Methodological Insight :
- Compare hydrolysis rates with acyclic esters or less hindered bicyclic analogs (e.g., bicyclo[2.2.1] systems) using kinetic assays .
- X-ray crystallography can reveal spatial constraints affecting reactivity .
What computational methods are suitable for predicting regioselectivity in the functionalization of this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimize ground-state geometries and calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) Simulations : Probe steric accessibility of substituent positions under simulated reaction conditions.
Case Study : For nitrile derivatives of bicyclo[2.2.2]octene, DFT accurately predicted preferential nitrile group reactivity at the least hindered position .
What safety precautions are critical when handling Methyl 7-isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate?
Q. Basic Research Focus
- Hazard Codes : Based on analogs, potential irritancy (R36/37/38: irritates eyes, skin, respiratory system) .
- Handling : Use fume hoods, gloves, and eye protection. Avoid inhalation or direct contact.
- Storage : Keep in a cool, dry environment away from oxidizers due to ester group sensitivity .
How can enantiomeric purity be assessed for chiral derivatives of this compound?
Q. Advanced Research Focus
- Chiral HPLC : Use columns with cellulose/amylose-based stationary phases to resolve enantiomers.
- Optical Rotation : Compare experimental [α]D values with literature data for enantiopure standards.
- Circular Dichroism (CD) : Correlate CD spectra with computational predictions of absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
